REACTION_CXSMILES
|
C(C1C=CC([S:9]([Cl:12])(=[O:11])=[O:10])=CC=1OCC)#N.[Cl:16][C:17]1[CH:22]=[C:21]([F:23])[C:20]([N+]([O-])=O)=[CH:19][C:18]=1[O:27][CH3:28]>>[Cl:16][C:17]1[C:18]([O:27][CH3:28])=[CH:19][C:20]([S:9]([Cl:12])(=[O:11])=[O:10])=[C:21]([F:23])[CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |